molecular formula C14H12N2S B1361239 N-(4-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 70785-26-1

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Katalognummer: B1361239
CAS-Nummer: 70785-26-1
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: BZPQYMXZWLYUEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPQYMXZWLYUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348795
Record name N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70785-26-1
Record name N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols: Enhancing the Bioactivity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole nucleus, a bicyclic system forged from the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3] The structural rigidity of the benzothiazole core, combined with its capacity for diverse electronic and steric modifications, allows for fine-tuning of its interactions with various biological targets.[2]

Among the myriad of benzothiazole derivatives, N-aryl-1,3-benzothiazol-2-amines have garnered significant attention. The exocyclic amino group at the 2-position serves as a versatile handle for chemical modification, enabling the introduction of a wide array of functional groups and pharmacophores. This strategic derivatization can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for specific biological targets.

This guide focuses on the derivatization of a specific, promising scaffold: N-(4-methylphenyl)-1,3-benzothiazol-2-amine . We will explore key derivatization strategies aimed at enhancing its bioactivity, with a particular emphasis on the synthesis of Schiff bases and Mannich bases. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutic agents.

Rationale for Derivatization: Unlocking Therapeutic Potential

The primary motivation for derivatizing N-(4-methylphenyl)-1,3-benzothiazol-2-amine lies in the potential to amplify its inherent, yet often modest, biological activity. The introduction of new chemical moieties can lead to:

  • Enhanced Receptor Binding: New functional groups can establish additional points of interaction (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site of a target enzyme or receptor, thereby increasing binding affinity and potency.[2]

  • Improved Pharmacokinetic Profile: Modifications can be tailored to improve solubility, membrane permeability, and metabolic stability, leading to better bioavailability and in vivo efficacy.

  • Modulation of Selectivity: Strategic derivatization can steer the compound's activity towards a specific biological target, reducing off-target effects and associated toxicity.

  • Novel Mechanisms of Action: The addition of new pharmacophores can introduce entirely new mechanisms of action, expanding the therapeutic applications of the core scaffold.

Two particularly fruitful avenues for the derivatization of the exocyclic amine of N-(4-methylphenyl)-1,3-benzothiazol-2-amine are the formation of Schiff bases and Mannich bases.

  • Schiff Bases (Imines): The condensation of the primary amine with various aldehydes yields Schiff bases. The resulting azomethine group (-N=CH-) is a key pharmacophore in many biologically active compounds.[4][5] The diverse range of available aldehydes allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[4]

  • Mannich Bases: The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde and a primary or secondary amine. In the context of our core compound, the exocyclic amine can act as the amine component, reacting with formaldehyde and a suitable CH-acidic compound. Mannich bases are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7]

Synthetic Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of Schiff base and Mannich base derivatives of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

General Workflow for Derivatization

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Derivative Classes cluster_3 Biological Evaluation A N-(4-methylphenyl)- 1,3-benzothiazol-2-amine B Schiff Base Synthesis (Condensation with Aldehydes) A->B Ethanol, Glacial Acetic Acid (cat.) Reflux C Mannich Base Synthesis (Aminoalkylation) A->C Formaldehyde, CH-Acidic Compound Ethanol, Reflux D Schiff Base Derivatives B->D E Mannich Base Derivatives C->E F Anticancer Assays (e.g., MTT) D->F G Antimicrobial Assays (e.g., MIC) D->G E->F E->G

Caption: General workflow for the derivatization and biological evaluation of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a representative Schiff base derivative via the condensation of N-(4-methylphenyl)-1,3-benzothiazol-2-amine with a substituted aromatic aldehyde.

Materials:

  • N-(4-methylphenyl)-1,3-benzothiazol-2-amine

  • Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and recording its spectroscopic data (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Mannich Base Derivatives

This protocol outlines the synthesis of a representative Mannich base derivative.

Materials:

  • N-(4-methylphenyl)-1,3-benzothiazol-2-amine

  • Formaldehyde (37% aqueous solution)

  • A compound with an active hydrogen (e.g., acetophenone, indole, or a secondary amine like morpholine)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine (1.0 eq.) in ethanol.

  • Addition of Reagents: To this solution, add formaldehyde (1.2 eq.) and the active hydrogen-containing compound (1.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Some Mannich reactions may require gentle heating to proceed at a reasonable rate.

  • Workup: Upon completion, the reaction mixture may be acidified with a few drops of concentrated hydrochloric acid to precipitate the hydrochloride salt of the Mannich base. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. If the hydrochloride salt is isolated, it can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base.

  • Characterization: Dry the purified Mannich base and characterize it using standard analytical techniques (Melting Point, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocols for Biological Evaluation

The following are standardized protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Synthesized derivatives and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the N-phenyl ring.

Anticancer Activity SAR
  • Substituents on the N-phenyl ring: The presence of electron-donating or electron-withdrawing groups on the N-phenyl ring can significantly impact anticancer activity. For instance, the introduction of a methyl group at the 3'-position of the phenyl ring in 2-(4-aminophenyl)benzothiazole has been shown to enhance antitumor activity.[12]

  • Nature of the derivatizing moiety: The type of group introduced at the exocyclic amine plays a crucial role. Schiff bases derived from aldehydes bearing hydroxyl or methoxy groups often exhibit potent anticancer activity, potentially due to their ability to form hydrogen bonds with target proteins.[13] Mannich bases incorporating heterocyclic rings like piperazine have also demonstrated significant cytotoxic effects.[6]

SAR cluster_0 cluster_1 cluster_2 Core R1 Substituents on N-phenyl ring Effect1 Modulates electronic properties and steric hindrance R1->Effect1 R2 Derivatization at exocyclic amine Effect2 Introduces new pharmacophores and interaction points R2->Effect2 Activity Enhanced Anticancer & Antimicrobial Activity Effect1->Activity Effect2->Activity

Caption: Structure-Activity Relationship (SAR) considerations for N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatization.

Potential Mechanisms of Action in Cancer

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms:[2][3][14]

  • Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.

Pathway cluster_0 Benzothiazole Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Drug N-(4-methylphenyl)-1,3-benzothiazol-2-amine Derivative Kinase Protein Kinases (EGFR, VEGFR, etc.) Drug->Kinase Inhibition DNA DNA / Topoisomerase Drug->DNA Intercalation/ Inhibition Mito Mitochondria Drug->Mito Disruption Prolif Inhibition of Proliferation Kinase->Prolif Angio Inhibition of Angiogenesis Kinase->Angio Cycle Cell Cycle Arrest DNA->Cycle Apoptosis Induction of Apoptosis Mito->Apoptosis Death Cancer Cell Death Prolif->Death Angio->Death Apoptosis->Death Cycle->Death

Caption: Potential mechanisms of anticancer action for N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives.

Data Presentation

The following table provides a template for summarizing the biological activity data of newly synthesized derivatives.

Compound IDDerivatization TypeR-group on Aldehyde/AmineAnticancer IC₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]
Parent -->100>128
SB-1 Schiff Base4-OH, 3-OCH₃15.232
SB-2 Schiff Base4-N(CH₃)₂8.516
MB-1 Mannich BaseMorpholine22.164
MB-2 Mannich BasePiperazine12.832

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the experimental conditions.

Conclusion and Future Directions

The derivatization of N-(4-methylphenyl)-1,3-benzothiazol-2-amine, particularly through the formation of Schiff and Mannich bases, represents a highly promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate new derivatives.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse electronic and steric properties to build a comprehensive SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Testing the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.

  • Optimization of ADME properties: Fine-tuning the structures of lead compounds to improve their pharmacokinetic profiles for clinical development.

By systematically applying the principles of medicinal chemistry and leveraging the versatility of the benzothiazole scaffold, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2019). Molecules. [Link]

  • Benzothiazole derivatives as anticancer agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). ResearchGate. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. (2017). The Open Pharmaceutical Sciences Journal. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

  • Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. (2024). Journal of Medical and Oral Biosciences. [Link]

  • Synthesis of some Mannich bases from sulphonamides and benzothiazole derivatives and evaluation of their anti tubercular. (2012). Der Pharma Chemica. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health. [Link]

  • Anticancer activity of benzothiazole derivatives. (2023). ResearchGate. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (2022). Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). MDPI. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (2024). Digital Repository of Scientific and Academic Publications. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

Sources

High-throughput screening of a "N-(4-methylphenyl)-1,3-benzothiazol-2-amine" library

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

High-Throughput Screening of a "N-(4-methylphenyl)-1,3-benzothiazol-2-amine" Library for Novel Bioactive Modulators

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Its structural versatility and synthetic tractability make it a cornerstone in medicinal chemistry and drug discovery.[2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library centered around the N-aryl-1,3-benzothiazol-2-amine scaffold. We will detail the entire workflow, from library preparation and quality control to robust assay development, primary and secondary screening, and hit characterization. This guide emphasizes the causality behind experimental choices and provides two distinct, detailed protocols for a biochemical kinase inhibition assay and a cell-based phenotypic screen, enabling laboratories to identify and validate novel, potent lead compounds.

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole scaffold has attracted immense attention due to its broad applicability in drug design.[3] Its rigid, planar structure and the presence of key hydrogen bond donors and acceptors allow it to interact with a diverse range of biological targets.[2] Derivatives have been developed as potent inhibitors of protein kinases, modulators of protein-protein interactions, and agents targeting DNA-related enzymes, making them highly valuable in oncology and neurodegenerative disease research.[1][3]

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands to millions of compounds to identify those with a desired biological activity against a specific target.[4] The primary goal of HTS is not to identify a drug, but to find "hits" or "leads"—compounds that affect the target in the desired way and provide a starting point for further optimization in the drug discovery pipeline.[5] This process leverages automation, robotics, and sensitive detection methods to accelerate target analysis in a cost-effective manner.[5][6]

This guide will walk through the critical phases of an HTS campaign designed for a library of N-(4-methylphenyl)-1,3-benzothiazol-2-amine analogs.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage funnel designed to progressively filter a large compound library down to a small number of high-quality, validated hits. Each stage employs assays of increasing complexity and rigor to eliminate false positives and enrich for compounds with genuine, on-target activity.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary & Confirmatory Screening cluster_2 Phase 3: Hit Characterization Lib Compound Library (10,000+ Compounds) QC Library QC & Plating (Purity, Concentration) Lib->QC AssayDev Assay Development & Validation (Z' > 0.5) QC->AssayDev Primary Primary Screen (Single Concentration) HitPick Hit Identification (e.g., Z-score > 3) Primary->HitPick ~1-3% Hit Rate Confirm Hit Confirmation (Fresh Stock) HitPick->Confirm ~50-80% Confirmation DoseResp Dose-Response (IC50/EC50) Secondary Secondary & Orthogonal Assays DoseResp->Secondary Potency & Selectivity SAR Lead Candidates (SAR Analysis) Secondary->SAR Mechanism of Action

Caption: The High-Throughput Screening (HTS) Funnel.

Library Preparation and Management

The quality of your results is directly dependent on the quality of your compound library. Proper handling is non-negotiable.

Protocol 3.1: Compound Solubilization and Plating

  • Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM. Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation.

  • Mixing: Ensure complete dissolution by vortexing and/or gentle sonication. Visually inspect for any precipitate.

  • Master Plate Creation: Using an automated liquid handler, transfer the 10 mM stocks into 384-well master plates. We recommend polypropylene, V-bottom plates to minimize dead volume and compound adsorption.

  • Sealing and Storage: Tightly seal the master plates with foil or cap mats to prevent DMSO hydration and sample evaporation. Store frozen at -20°C or -80°C for long-term stability.

  • Assay-Ready Plates: For screening, create intermediate "assay-ready" plates by diluting the master plates into an appropriate buffer or media. This step minimizes the number of freeze-thaw cycles for the master stock.

Scientist's Note (Expertise): DMSO is the universal solvent for HTS due to its high solubilizing power and miscibility with aqueous buffers. However, final DMSO concentrations in the assay should be kept below 1% (ideally ≤0.5%) as it can impact enzyme activity and cell viability, leading to false positives or negatives.[7]

Assay Development and Validation

Before screening thousands of compounds, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for an automated format.[8] The goal is to develop an assay with a large signal window and low variability, which can be quantified using the Z'-factor statistic. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[9]

Below are two distinct assay strategies suitable for a 2-aminobenzothiazole library.

Strategy A: Biochemical Screen for Protein Kinase Inhibitors

Many 2-aminobenzothiazole derivatives are known to target protein kinases, which are highly tractable targets for drug discovery.[3][10] This protocol describes a universal, fluorescence-based assay that detects the production of ADP, a common product of all kinase reactions.[11]

Assay Principle: The assay uses a coupled-enzyme reaction. First, the target kinase phosphorylates its substrate, producing ADP. In the second step, pyruvate kinase uses the ADP to convert phosphoenolpyruvate to pyruvate. Finally, lactate dehydrogenase uses the pyruvate and NADH to produce lactate and NAD+. The reaction is monitored by the decrease in NADH's natural fluorescence (Ex/Em: ~340/460 nm). An inhibitor will block the kinase, preventing ADP production and thus preserving the NADH fluorescence.

Kinase_Assay Kinase Target Kinase ATP + Substrate ADP ADP + Phospho-Substrate Kinase->ADP Inhibitor N-Aryl-1,3-benzothiazol-2-amine (Potential Inhibitor) Inhibitor->Kinase Inhibition PK Pyruvate Kinase (PK) + PEP ADP->PK Pyruvate Pyruvate + ATP PK->Pyruvate LDH Lactate Dehydrogenase (LDH) + NADH (Fluorescent) Pyruvate->LDH Lactate Lactate + NAD+ (Non-Fluorescent) LDH->Lactate Signal Fluorescence Decrease LDH->Signal Signal Readout

Caption: Principle of a coupled-enzyme kinase assay.

Protocol 4.1.1: Kinase Assay Validation

  • Reagent Preparation: Prepare a 2X kinase solution (e.g., 2 nM target kinase in kinase buffer) and a 2X substrate/ATP solution (e.g., 20 µM peptide substrate, 20 µM ATP in kinase buffer). Prepare a 1X ADP detection reagent mix containing the coupling enzymes and NADH.

  • Plate Layout: Design a 384-well plate map. Dedicate columns 1-2 for negative controls (DMSO only, 100% activity) and columns 23-24 for positive controls (a known potent inhibitor, 0% activity). The remaining wells will be used for test compounds.

  • Dispensing:

    • Add 5 µL of 2X kinase solution to all wells of a 384-well, low-volume black plate.

    • Add 50 nL of compound or control (DMSO/inhibitor) via pin tool or acoustic dispenser.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of 2X substrate/ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate for 60 minutes at 30°C.

    Rationale (Expertise): The incubation time and enzyme/substrate concentrations must be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover). This provides the sensitivity needed to detect inhibitors.

  • Signal Development: Add 10 µL of ADP detection reagent to all wells. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader (Ex: 340 nm, Em: 460 nm).

  • Validation Analysis: Calculate the Signal-to-Background (S/B), Coefficient of Variation (%CV), and Z'-factor using the control wells. Repeat this process over three days to assess reproducibility.[8]

Table 1: Example Assay Validation Data (Kinase Screen)

Parameter Day 1 Day 2 Day 3 Acceptance Criteria
Signal Window (S/B) 4.8 5.1 4.9 > 3
%CV (Negative Control) 4.2% 3.8% 4.5% < 15%
%CV (Positive Control) 5.1% 4.9% 5.5% < 15%

| Z'-Factor | 0.78 | 0.81 | 0.77 | > 0.5 |

Strategy B: High-Content Phenotypic Screen for Neurite Outgrowth

The 2-aminobenzothiazole scaffold has also been explored for activity in neurodegenerative diseases.[12][13] A phenotypic screen does not rely on a single known target but instead measures a complex cellular outcome, which can reveal compounds with novel mechanisms of action.[14][15] This protocol uses high-content imaging to identify compounds that promote neurite outgrowth in a neuronal cell line.

Assay Principle: Neuronal cells (e.g., PC-12 or SH-SY5Y) are induced to differentiate. They are then treated with library compounds. After incubation, cells are fixed and stained for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI). An automated microscope acquires images, and image analysis software quantifies various morphological features, such as neurite length, number of branches, and cell count.

Protocol 4.2.1: Neurite Outgrowth Assay Validation

  • Cell Plating: Seed PC-12 cells in 384-well imaging plates (e.g., collagen-coated, black-walled, clear-bottom) at a density of 2,000 cells/well in low-serum media containing a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

  • Compound Addition: After 24 hours, add 50 nL of library compounds, positive controls (e.g., higher concentration of NGF or a known active compound), and negative controls (DMSO).

  • Incubation: Incubate plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Fixation and Staining:

    • Carefully aspirate the media.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 2% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against β-III tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (for nuclear staining) for 1 hour.

    • Wash three times with PBS. Leave 50 µL of PBS in the wells for imaging.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing at least four sites per well with 10x or 20x magnification in both the DAPI and FITC channels.

  • Image Analysis: Use an established image analysis software pipeline to:

    • Identify nuclei (DAPI channel) to count cells (for cytotoxicity assessment).

    • Identify cell bodies and trace neurites (FITC channel).

    • Calculate parameters like total neurite length per cell, number of branch points, and percentage of neurite-bearing cells.

  • Validation Analysis: The primary readout will be "total neurite length per cell." Use the positive and negative controls to calculate the Z'-factor. Ensure the cell count is not significantly reduced in the positive control wells, confirming the effect is not due to toxicity.[14][16]

HTS Campaign Execution and Hit Triage

Once a robust assay is validated, the full library screen can commence.

Protocol 5.1: Primary Screen and Hit Confirmation

  • Primary Screen: Screen the entire compound library at a single concentration (e.g., 10 µM) using the validated assay protocol. Include control plates (with only positive and negative controls) at the beginning and end of the run to monitor for signal drift.

  • Hit Identification: Normalize the data from each plate to its internal controls (0% and 100% inhibition/activity). Calculate a robust Z-score for each compound. A common threshold for hit selection is a Z-score > 3 (for activators) or < -3 (for inhibitors), which indicates a value more than three standard deviations from the mean of the plate.[17]

  • Hit Confirmation: "Cherry-pick" the primary hits from the master plates and re-test them in the same assay. This step is crucial to eliminate false positives resulting from experimental errors during the primary screen. Only compounds that show activity upon re-testing are considered "confirmed hits."

  • Dose-Response Analysis: Perform a 10-point, 3-fold serial dilution for all confirmed hits to determine their potency (IC₅₀ or EC₅₀). This step differentiates highly potent compounds from weakly active ones and helps eliminate compounds with problematic dose-response curves.

Table 2: Example HTS Triage Funnel Data

Stage Number of Compounds Key Metric Outcome
Primary Screen 50,000 Z-score < -3 750 Primary Hits (1.5% Hit Rate)
Hit Confirmation 750 Activity > 50% 525 Confirmed Hits (70% Confirmation)
Dose-Response 525 IC₅₀ < 10 µM 120 Potent Hits

| Secondary Screen | 120 | On-Target Effect | 35 Validated Hits |

Orthogonal and Secondary Assays

A primary screen can identify compounds that interfere with the assay technology rather than the biological target (e.g., autofluorescent compounds). Therefore, validated hits must be tested in secondary and orthogonal assays to confirm their mechanism of action.[18]

  • For Kinase Inhibitors: An orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) to directly measure compound binding to the kinase. A secondary assay could test the compound's selectivity by screening it against a panel of other kinases.

  • For Phenotypic Hits: Secondary assays aim for target deconvolution. This could involve thermal proteome profiling, genetic knockdown studies, or testing the compound in more physiologically relevant models like primary neurons or 3D organoids. A crucial counterscreen is a general cytotoxicity assay (e.g., CellTiter-Glo) to ensure the observed phenotype is not a byproduct of cellular toxicity.[19][20]

Conclusion

High-throughput screening of a focused library, such as one based on the privileged N-(4-methylphenyl)-1,3-benzothiazol-2-amine scaffold, is a highly effective strategy for identifying novel lead compounds. Success is not merely a matter of automation but is built upon a foundation of meticulous library management, the development of a robust and validated assay, and a systematic, multi-stage approach to hit triage and validation. By carefully considering the principles and following the detailed protocols outlined in this guide, researchers can significantly increase the probability of discovering compounds with genuine therapeutic potential, paving the way for the next generation of medicines.

References

  • BMG LABTECH (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • High Throughput Screening Explained Simply (5 Minutes) (2025). YouTube. [Link]

  • Caicedo, J.C., et al. (2016). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife. [Link]

  • Koyama, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Ma, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. ASSAY and Drug Development Technologies. [Link]

  • Aron, R., et al. (2007). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Drug Discovery Technologies. [Link]

  • Abbas, A.A., et al. (2016). Synthesis and Antimicrobial Evaluation of a New Series of N-1,3-Benzothiazol-2-ylbenzamides. ResearchGate. [Link]

  • Thorne, N., et al. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Chemical Biology. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. [Link]

  • Zhang, X., et al. (2020). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug Discovery Today. [Link]

  • Mo, Y., et al. (2020). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

  • International Academic Journal of Engineering, Science and Management (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Rahman, M.A. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals. [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole (2024). ResearchGate. [Link]

  • Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Alithea Genomics (2024). High-content screening in drug discovery: A brief guide. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

  • Encyclopedia.pub (2023). High-Throughput Screening for Neurodegenerative Diseases. [Link]

  • News-Medical.Net. Hit Selection in High-Throughput Screening. [Link]

  • Auld, D., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]

  • Sussex Drug Discovery Centre (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

  • El-Gamal, M.I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Technology Networks (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Mo, Y., et al. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Aron, R., et al. (2008). High throughput screening for neurodegeneration and complex disease phenotypes. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • Bakulev, V.A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • The Scientist (2024). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

  • Core Life Analytics (2022). High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. [Link]

  • Technology Networks (2024). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Chemical Genomics (2012). Basics of HTS Assay Design and Optimization. [Link]

  • Scheeder, C., et al. (2020). Image-based high-content screening in drug discovery. Drug Discovery Today. [Link]

  • Cochereau, D., et al. (2016). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Wilson, D.M., & LaFemina, M.J. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Al-Suwaidan, I.A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

  • R Discovery. 2-aminobenzothiazole Derivatives Research Articles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is grounded in established chemical principles and field-tested methodologies to ensure you can confidently navigate the challenges of its purification.

Introduction to Purification Challenges

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of unreacted starting materials, byproducts, and colored impurities. The selection of an appropriate purification strategy is critical to achieving the desired purity for downstream applications. This guide will walk you through common issues and their solutions, focusing on recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Recrystallization Issues

Q1: My crude N-(4-methylphenyl)-1,3-benzothiazol-2-amine product is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or a solvent system in which the compound is too soluble.

Causality and Solution:

  • Impurity Profile: The primary reason for oiling out is often the presence of unreacted starting materials or low-melting point byproducts. A preliminary purification step, such as a simple extraction, can be highly effective.

  • Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Protocol: Pre-recrystallization Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[1] This will remove any acidic impurities.

  • Brine Wash: Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water and any water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a solid or a more concentrated oil.[1]

Recrystallization Solvent Selection:

If the product is still an oil or if you are proceeding directly to recrystallization, a systematic approach to solvent selection is necessary.

Solvent/SystemRationale
Ethanol Often a good starting point for benzothiazole derivatives.[1][2]
Methanol Another common choice, similar to ethanol.
Isopropanol Can be effective if solubility in ethanol is too high.
Toluene/Heptane A non-polar/polar aprotic mixture. Dissolve in hot toluene and add heptane dropwise until turbidity appears, then cool slowly.
Ethyl Acetate/Hexane A common polar aprotic/non-polar mixture.

Step-by-Step Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling by placing it directly in an ice bath can lead to the precipitation of impurities.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Persistent color often indicates the presence of highly conjugated byproducts or degradation products.

Expert Insight:

Activated carbon (charcoal) is an excellent decolorizing agent. However, its use requires careful optimization as it can also adsorb your product, leading to a lower yield.

Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

  • Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Heating: Heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool and crystallize as described previously.

Column Chromatography Issues

Q3: I'm trying to purify N-(4-methylphenyl)-1,3-benzothiazol-2-amine by column chromatography, but I'm getting poor separation. What solvent system should I use?

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase or issues with the stationary phase. For amine-containing compounds, tailing on silica gel is a common problem.

Scientific Rationale:

The basic nitrogen atom in the amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase.[3]

Recommended Solvent Systems:

Stationary PhaseMobile Phase (Eluent)
Silica Gel Hexane/Ethyl Acetate with 0.5-1% Triethylamine
Silica Gel Dichloromethane/Methanol with 0.5-1% Triethylamine
Alumina (basic) Hexane/Ethyl Acetate

Step-by-Step Column Chromatography:

  • Column Packing: Pack a column with silica gel using a slurry of your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column. This "dry loading" technique often leads to better separation than loading a liquid sample.

  • Elution: Begin elution with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flowchart for Purification Method Selection

Purification_Workflow start Crude N-(4-methylphenyl)- 1,3-benzothiazol-2-amine is_solid Is the crude product a solid? start->is_solid extraction Perform Aqueous Extraction (DCM, NaHCO3, Brine) is_solid->extraction No (Oil) recrystallization Attempt Recrystallization (e.g., Ethanol) is_solid->recrystallization Yes extraction->recrystallization is_pure Is the product pure (by TLC/NMR)? recrystallization->is_pure oiling_out Did it oil out? recrystallization->oiling_out No column_chromatography Perform Column Chromatography (Silica, Hex/EtOAc + TEA) is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes oiling_out->column_chromatography Yes column_chromatography->final_product end End final_product->end

Caption: A decision-making workflow for the purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Q4: How can I identify potential impurities in my product?

A4: Understanding the synthesis route is key to predicting potential impurities. A common synthesis involves the reaction of 2-chlorobenzothiazole with p-toluidine.

Potential Impurities:

  • Unreacted p-toluidine: A common starting material that may remain.

  • Unreacted 2-chlorobenzothiazole: The other starting material.

  • Bis-benzothiazole amine: Formed from the reaction of the product with another molecule of 2-chlorobenzothiazole.

  • Oxidation/Degradation Products: Often colored, arising from prolonged reaction times or exposure to air at high temperatures.

Identification Techniques:

  • TLC: Compare the crude product to the starting materials. Impurities will appear as separate spots.

  • ¹H NMR: Look for characteristic peaks of the starting materials. For example, the methyl protons of p-toluidine will have a different chemical shift than those in the final product.

  • LC-MS: Provides the mass of the components in your mixture, which can help in identifying byproducts.

Logical Relationship of Potential Reaction Components

Reaction_Components SM1 2-Chlorobenzothiazole Product N-(4-methylphenyl)-1,3-benzothiazol-2-amine SM1->Product Impurity2 Unreacted 2-Chlorobenzothiazole SM1->Impurity2 Impurity3 Bis-benzothiazole amine SM1->Impurity3 SM2 p-Toluidine SM2->Product Impurity1 Unreacted p-Toluidine SM2->Impurity1 Product->Impurity3

Caption: Potential components in the crude reaction mixture.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

  • N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 26, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024, March 5). ResearchGate. Retrieved January 26, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(4-methylphenyl)-1,3-benzothiazol-2-amine in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their bioassays. Given its predicted high lipophilicity (XLogP3 of approximately 3.9), achieving and maintaining a soluble state in aqueous assay buffers is a common yet critical hurdle to obtaining reliable and reproducible data.

This document provides a structured approach to troubleshooting and overcoming these solubility challenges, moving from simple solutions to more advanced formulation strategies. Our goal is to equip you with the knowledge to make informed decisions and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

A1: Precipitation upon addition to aqueous media is a common issue for lipophilic compounds like N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is rapidly diluted into the aqueous environment of your assay buffer or cell culture media.[1] The sudden change in solvent polarity dramatically decreases the compound's solubility, causing it to crash out of solution.[1] Other contributing factors can include the final concentration exceeding its solubility limit, interactions with media components like salts and proteins, and the pH of the media.[1]

Q2: I'm using DMSO to dissolve my compound. What is a safe final concentration for my cells?

A2: Dimethyl sulfoxide (DMSO) is a powerful solvent, but it can also impact cell health and function. While tolerance is cell-line specific, a general guideline is to keep the final concentration of DMSO in your assay at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines, especially in long-term assays.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific assay readout.[3] Concentrations as low as 0.25% have been shown to have inhibitory or stimulatory effects in some cell types, so validating your vehicle control is a critical step.[4]

Q3: Can I heat or sonicate my compound to get it into solution?

A3: Gentle heating and sonication can be effective methods to aid dissolution. However, these should be used with caution. Excessive heat can degrade the compound, while prolonged sonication can also lead to molecular instability. If you use these methods, it is advisable to do so judiciously and to assess the stability of your compound afterward, for example, by analytical methods like HPLC. It's also important to note that these methods may lead to a supersaturated solution, which can precipitate over time.

Q4: My compound seems to be precipitating during incubation at 37°C. What could be the cause?

A4: Precipitation during incubation can be due to several factors. Some compounds have lower solubility at higher temperatures. Additionally, interactions with components in the cell culture media, such as serum proteins, can lead to the formation of insoluble complexes over time.[1] The metabolic activity of cells can also alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[1]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are experiencing precipitation or suspect poor solubility is affecting your results, follow this systematic troubleshooting workflow.

Workflow for Optimizing Compound Solubility

SolubilityWorkflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Initial Dilution & Observation cluster_2 Step 3: Troubleshooting Strategies cluster_3 Step 4: Validation Start Start with High-Quality Compound StockSolvent Prepare 10-100 mM Stock in 100% DMSO Start->StockSolvent Dilute Dilute Stock into Assay Buffer/Media StockSolvent->Dilute Observe Visually Inspect for Precipitation Dilute->Observe NoPrecip Proceed with Assay (Maintain Final DMSO <0.5%) Observe->NoPrecip No Precip Precipitation Observed Observe->Precip Yes OptimizeDMSO Optimize Dilution Method (e.g., Pluronic Pre-treatment, Serial Dilution) Precip->OptimizeDMSO Cosolvents Try Co-Solvents (e.g., PEG400, Ethanol) OptimizeDMSO->Cosolvents If still precipitating Surfactants Use Surfactants (e.g., Tween 80, Cremophor EL) Cosolvents->Surfactants If still precipitating Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Surfactants->Cyclodextrins If still precipitating Validate Validate New Formulation (Vehicle Control, Assay Performance) Cyclodextrins->Validate

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Protocols and Methodologies

Method 1: Optimizing DMSO-Based Solubilization

Before moving to more complex formulations, ensure you have optimized the dilution from your DMSO stock.

Protocol: Serial Dilution and Staged Addition

  • Prepare a high-concentration stock solution of N-(4-methylphenyl)-1,3-benzothiazol-2-amine (e.g., 50-100 mM) in 100% DMSO.

  • Instead of a single large dilution, perform a serial dilution. First, dilute the 100 mM stock to 10 mM in DMSO.

  • For your assay, create an intermediate dilution of your compound in your cell culture medium without serum.

  • Add this intermediate dilution to your final assay medium that contains serum, if applicable. Pre-diluting in a serum-free medium before introducing it to a high-protein environment can sometimes prevent precipitation.[5]

  • When adding the compound to the medium, vortex or gently agitate the medium to ensure rapid and even dispersal, minimizing localized high concentrations.

Method 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[6]

Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
DMSO < 0.5%Gold standard, but check cell-line toxicity.[2]
Ethanol < 1%Can be more cytotoxic than DMSO for some cells.[7]
Polyethylene Glycol 400 (PEG400) 1-5%Generally well-tolerated. Can increase viscosity.
Propylene Glycol (PG) 1-5%Another common choice with a good safety profile.

Protocol: Preparing a Stock with a Co-solvent

  • Attempt to dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:PEG400).

  • Prepare your high-concentration stock in this co-solvent blend.

  • Follow the optimized dilution procedure described in Method 1.

  • Crucially , your vehicle control must contain the same final concentration of the co-solvent blend as your treated samples.

Method 3: Formulation with Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][8]

Common Surfactants for In Vitro Assays

SurfactantTypical Final ConcentrationNotes
Tween® 80 (Polysorbate 80) 0.01 - 0.1%Widely used, but can have biological effects.[6]
Pluronic® F-68 0.01 - 0.1%Often used in cell culture to protect against shear stress.[9]
Cremophor® EL < 0.1%Potent solubilizer, but can induce hypersensitivity in vivo and has been shown to have biological effects.[10][11][12]

Protocol: Surfactant-Aided Solubilization

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

  • In a separate tube, add the required amount of your DMSO stock of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

  • Add the surfactant stock solution to the DMSO stock and vortex well.

  • Add this mixture to your final assay buffer or medium with vigorous stirring. The idea is to have the micelles form around the compound as it is being diluted.

Method 4: Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment.[13]

Commonly Used Cyclodextrins

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Most commonly used for in vitro and in vivo studies.[6]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can be advantageous for certain compounds.[4]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Slowly add your powdered N-(4-methylphenyl)-1,3-benzothiazol-2-amine to the cyclodextrin solution while vigorously stirring.

  • Alternatively, dissolve the compound in a minimal amount of a suitable organic solvent (like ethanol or methanol), and add this to the stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.

  • The resulting solution can then be sterile-filtered and used as your stock solution for dilutions into your assay medium.

  • Remember to include a vehicle control with the same final concentration of HP-β-CD.

Validation is Key

Regardless of the method you choose, it is imperative to validate your chosen solubilization strategy.

Decision Matrix for Choosing a Solubilization Strategy

DecisionMatrix Start Compound Precipitates in Assay CheckDMSO Is final DMSO conc. > 0.5%? Start->CheckDMSO HighDMSO Reduce DMSO conc. or increase stock conc. CheckDMSO->HighDMSO Yes LowDMSO DMSO conc. is acceptable CheckDMSO->LowDMSO No HighDMSO->LowDMSO TryCosolvent Try Co-solvent (e.g., PEG400) LowDMSO->TryCosolvent TrySurfactant Try Surfactant (e.g., Tween 80) TryCosolvent->TrySurfactant If precipitation persists TryCyclodextrin Try Cyclodextrin (e.g., HP-β-CD) TrySurfactant->TryCyclodextrin If precipitation persists Validate Run Vehicle Control Assay TryCyclodextrin->Validate FinalAssay Proceed with Experiment Validate->FinalAssay No effect on assay

Caption: A decision matrix for selecting a solubilization method.

Essential Validation Steps:

  • Vehicle Control: Always run a parallel experiment with the vehicle (the solubilizing agent without your compound) at the same final concentration used in your treated samples. This will reveal any effects of the solubilizing agent itself on your assay.

  • Assay Performance: Confirm that the solubilization method does not interfere with your assay's performance. For example, some surfactants can interfere with fluorescent readouts or enzyme activity.

  • Compound Integrity: If using methods that involve heat or sonication, it is good practice to confirm that your compound has not degraded.

By adopting a systematic and well-controlled approach, you can successfully overcome the solubility challenges posed by N-(4-methylphenyl)-1,3-benzothiazol-2-amine and generate high-quality, reliable data in your bioassays.

References

  • Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and hydrophobic Drugs. Retrieved from [Link]

  • Holm, R., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 33-43. Available from: [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available from: [Link]

  • Tavares, L. F., et al. (2021). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Frontiers in Microbiology, 12, 748471. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Al-Edresi, G. A. N., et al. (2021). Nanoemulsion-a method to improve the solubility of lipophilic drugs. ResearchGate. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-919. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Available from: [Link]

  • Courtes, F., et al. (2020). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 117(10), 3096-3107. Available from: [Link]

  • Gelderblom, H., et al. (2002). Disposition of Cremophor EL in humans limits the potential for modulation of the multidrug resistance phenotype in vivo. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(5), 1239–1243. Available from: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Al-Shwyeh, H. A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2023, 8869393. Available from: [Link]

  • Szebeni, J., et al. (1998). Complement Activation by Cremophor EL as a Possible Contributor to Hypersensitivity to Paclitaxel: an In Vitro Study. JNCI: Journal of the National Cancer Institute, 90(4), 300–306. Available from: [Link]

  • Hyafil, F., et al. (1993). Cremophor EL reversed multidrug resistance in vitro but not in tumor-bearing mouse models. Journal of the National Cancer Institute, 85(8), 643–649. Available from: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(4-methylphenyl)-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-methylphenyl)-1,3-benzothiazol-2-amine and its derivatives. This class of compounds, characterized by a benzothiazole nucleus, holds significant therapeutic promise.[1][2] However, like many heterocyclic aromatic compounds, these derivatives often exhibit poor aqueous solubility and limited oral bioavailability, which can hinder their journey from promising in vitro candidates to effective clinical therapies.[3] The planar, rigid structure and lipophilic nature of the benzothiazole core contribute to high crystal lattice energy and low aqueous solubility, making oral absorption a primary challenge.[4]

This guide is designed to provide practical, experience-driven solutions to the common challenges encountered during the preclinical development of these molecules. We will explore the underlying causes of poor bioavailability and offer structured troubleshooting guides, detailed experimental protocols, and data interpretation tips to help you systematically enhance the performance of your compounds.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when developing benzothiazole derivatives for oral administration.

Section 1: The Primary Hurdle - Poor Aqueous Solubility

The most frequent challenge for this class of molecules is their inherently low water solubility, which directly limits the dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.

Q1: My benzothiazole derivative shows excellent potency in cell-based assays but has no efficacy in my animal model after oral dosing. What is the most likely reason?

A: The most probable cause is poor oral bioavailability stemming from low aqueous solubility and/or slow dissolution. Your compound may be highly potent, but if it cannot dissolve in the GI fluids to reach a sufficient concentration at the intestinal wall, it cannot be absorbed into the bloodstream to reach its target. This disconnect between in vitro potency and in vivo efficacy is a classic hallmark of a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).

Q2: How can I confirm that low solubility is the root cause before investing in complex formulations?

A: You should perform fundamental physicochemical characterization. Start with a thermodynamic solubility study in biorelevant media.

  • Why it's critical: This experiment determines the maximum concentration of the drug that can be dissolved in a given medium at equilibrium. It provides a baseline understanding of the solubility challenge.

  • Experimental Insight: Use media that mimic the GI tract, such as Simulated Gastric Fluid (SGF, pH ~1.2-2.0) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5). A solubility value below 10 µg/mL in these media strongly indicates that dissolution will be a major barrier to oral absorption.

Q3: I've confirmed my compound has very low solubility. What is the most direct and widely used strategy to overcome this?

A: Creating an Amorphous Solid Dispersion (ASD) is one of the most successful and broadly applied strategies for enhancing the oral bioavailability of poorly soluble drugs.[3][5]

  • Causality Explained: Crystalline compounds have a highly ordered, stable structure (crystal lattice) that requires significant energy to break apart for dissolution. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you eliminate this energy barrier.[6] The result is a dramatic increase in the apparent solubility and dissolution rate, often leading to a "supersaturated" state in the GI tract that drives absorption.[6]

  • Common Pitfall: A major risk with ASDs is recrystallization of the amorphous drug back to its stable, low-solubility crystalline form, both during storage and in the GI tract.[7][8] Proper polymer selection is crucial to prevent this. The polymer should be miscible with the drug and ideally form specific interactions (like hydrogen bonds) to stabilize the amorphous form.[8]

Q4: My amorphous solid dispersion is physically unstable and the drug recrystallizes over time. What am I doing wrong?

A: This is a common and critical issue. Stability failure in an ASD typically points to one of three areas:

  • Poor Drug-Polymer Miscibility: The drug and polymer are not a good match. If they are not miscible at the molecular level, the drug will exist in amorphous drug-rich domains that are prone to crystallization.[8] You may need to screen different polymers (e.g., PVP, HPMC-AS, Soluplus®).

  • Incorrect Drug Loading: You may be loading too much drug into the polymer. Every drug-polymer system has a saturation point. Exceeding this limit leads to phase separation and instability.[7] Try creating dispersions with lower drug loading (e.g., 10%, 25%) and assess their stability.

  • Inadequate Manufacturing Process: The process used to create the ASD (e.g., spray drying, hot-melt extrusion) was not optimized. For instance, in spray drying, if the solvent removal is too slow, the drug and polymer may separate before the solid particles are formed.[6][7]

Section 2: Overcoming Membrane Permeability Barriers

Even if a compound dissolves, it must still pass through the intestinal wall to enter the bloodstream.

Q1: I've improved my compound's solubility with an ASD, but the oral bioavailability is still lower than expected. What's the next barrier to investigate?

A: The next critical barrier is membrane permeability. Your compound may dissolve well but struggle to passively diffuse across the lipid membranes of the intestinal epithelial cells.[9] Benzothiazole derivatives, while often lipophilic, can sometimes have structural features (e.g., hydrogen bond donors) that hinder this process.[4]

Q2: What is a straightforward, cell-free method to assess the passive permeability of my compound series?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line choice.[9][10]

  • How it Works: PAMPA uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane that mimics the cell membrane.[11][12] The compound diffuses from a donor compartment, through the lipid layer, to an acceptor compartment. The rate of diffusion provides an effective permeability (Pe) value.[12][13]

  • Why it's useful: It is a high-throughput, cost-effective method that specifically measures passive diffusion.[12] This allows you to rank-order compounds based on their intrinsic permeability without the complexities of active transporters or efflux pumps found in cell-based assays.[9] Compounds with a Pe value < 1.5 x 10⁻⁶ cm/s are generally classified as having low permeability.[9]

Q3: My compound shows low permeability in the PAMPA assay. What are my options?

A: At this stage, you are facing a fundamental molecular design challenge. The two main strategies are:

  • Chemical Modification (Medicinal Chemistry): Work with your chemistry team to make structural modifications that reduce the compound's polarity or number of hydrogen bond donors, which can improve its passive diffusion properties.[4]

  • Prodrug Approach: Design a prodrug by attaching a lipophilic moiety to your parent molecule. This new molecule (the prodrug) should have better permeability. Once absorbed, it is designed to be cleaved by enzymes in the blood or liver to release the active parent drug.

Section 3: Investigating Metabolic Liabilities

If both solubility and permeability are addressed, the final major hurdle is often first-pass metabolism.

Q1: My compound seems to be well-absorbed but disappears very quickly, resulting in low overall exposure (AUC). What could be happening?

A: This is a classic sign of high first-pass metabolism . After a drug is absorbed from the gut, it enters the portal vein and is transported directly to the liver before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly Cytochrome P450s (CYPs), which can rapidly break down the drug.[14] If your compound is a substrate for these enzymes, a significant fraction of the absorbed dose can be eliminated before it ever has a chance to circulate through the body.

Q2: How can I quickly determine if my compound is metabolically unstable?

A: The standard in vitro tool for this is the Liver Microsomal Stability Assay .[14][15]

  • Expertise Behind the Assay: Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from liver cells.[14] They contain a high concentration of the Phase I metabolic enzymes (like CYPs) responsible for the majority of drug metabolism.[14] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure how quickly the compound is degraded.[14][15]

  • Interpreting the Data: The result is typically reported as an in vitro half-life (t½) or intrinsic clearance (Clint). A short half-life (e.g., < 30 minutes) in this assay suggests the compound is likely to be rapidly cleared by the liver in vivo, leading to poor bioavailability.

Q3: My compound is rapidly metabolized in the microsomal stability assay. What's the next step?

A: The goal is to identify where on the molecule the metabolism is occurring (the "metabolic soft spot"). This is done through metabolite identification studies , typically using LC-MS/MS analysis of the microsomal incubation samples. Once the soft spot is identified (e.g., oxidation of the methyl group on the phenyl ring), medicinal chemists can attempt to block this site of metabolism by, for example, replacing hydrogen atoms with fluorine (a common metabolic blocking strategy).

Visualization & Workflow Diagrams

A logical workflow is essential for efficiently tackling bioavailability challenges.

bioavailability_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation & Permeability cluster_2 Phase 3: Metabolism & Refinement start In Vivo Efficacy Failure (Oral Dosing) solubility Q: Is Solubility < 10 µg/mL in FaSSIF? start->solubility Investigate Cause asd Develop Amorphous Solid Dispersion (ASD) solubility->asd Yes pampa Q: Is PAMPA Pe < 1.5 x 10⁻⁶ cm/s? solubility->pampa No asd->pampa Re-test In Vivo (Still Low Bioavailability?) metabolism Perform Liver Microsomal Stability Assay pampa->metabolism No medchem Medicinal Chemistry: - Block Metabolic Hotspots - Optimize Permeability pampa->medchem Yes metabolism->medchem High Clearance success Optimized Candidate for In Vivo PK metabolism->success Low Clearance

Caption: A decision-making workflow for troubleshooting poor oral bioavailability.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol outlines the steps for preparing an ASD using a lab-scale spray dryer, a common and scalable technique.[6]

Objective: To convert a crystalline benzothiazole derivative into a stable, amorphous form within a polymer matrix to enhance dissolution.

Materials:

  • N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivative (API)

  • Polymer (e.g., HPMCAS-LG, PVP VA64, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)[6]

  • Lab-scale spray dryer

  • Analytical balance, volumetric flasks, magnetic stirrer

Methodology:

  • Solution Preparation:

    • Determine the desired drug loading (e.g., 25% w/w). For a 1 g batch, this would be 250 mg of API and 750 mg of polymer.

    • Dissolve both the API and the polymer in a minimal amount of the chosen solvent system in a flask. Ensure complete dissolution.[6] The total solids concentration should typically be between 2-10% (w/v) to maintain a low viscosity for efficient atomization.[7]

  • Spray Dryer Setup:

    • Set the key process parameters. These are instrument-dependent but typically include:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 80-120°C).

      • Aspirator/Gas Flow Rate: High enough to carry the particles through the system and aid in drying.

      • Feed Pump Rate: Controls the rate at which the solution is introduced. A slower rate allows more time for drying.

  • Spray Drying Process:

    • Pump the feed solution into the spray dryer's nozzle, which atomizes the liquid into fine droplets.[6]

    • As the droplets pass through the heated drying chamber, the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[6][7]

    • The dried powder is separated from the gas stream by a cyclone and collected.[7]

  • Post-Drying and Characterization (Self-Validation):

    • Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Crucial QC Step: Confirm the amorphous nature of the API in the ASD using Powder X-Ray Diffraction (PXRD). The diffractogram should show a broad "halo" pattern with no sharp peaks, which would indicate crystallinity.

    • Further confirm with Differential Scanning Calorimetry (DSC). The thermogram should show a single glass transition temperature (Tg), confirming a homogenous, miscible system.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a standard method for assessing passive membrane permeability.[10]

Objective: To determine the effective permeability coefficient (Pe) of a compound across a lipid-coated artificial membrane.

Materials:

  • PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)[13]

  • Lipid solution (e.g., 2% w/v L-α-lecithin in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis)

Methodology:

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a uniform lipid layer.[12]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[12]

  • Prepare Donor Plate: Dilute the test compound stock solution in PBS to a final concentration (e.g., 100 µM). Add 150-200 µL of this solution to each well of the lipid-coated donor plate.[12][13] Include high and low permeability control compounds (e.g., testosterone and hydrocortisone).

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich."[13] Incubate at room temperature on a plate shaker (e.g., 100-150 rpm) for a set period (e.g., 4-18 hours).[13]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the established equations that account for the concentrations, volumes, membrane area, and incubation time.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a common procedure to assess a compound's susceptibility to Phase I metabolism.[14]

Objective: To determine the in vitro half-life of a compound when incubated with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)[15]

  • Potassium phosphate buffer (100 mM, pH 7.4)[15]

  • NADPH regenerating system (cofactor)[14][15]

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile (ACN) with an internal standard (for stopping the reaction and analysis)[14]

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Methodology:

  • Preparation: Thaw the liver microsomes on ice. Prepare a master mix containing the microsomes in phosphate buffer to a final protein concentration of 0.5 or 1.0 mg/mL.[14][16]

  • Pre-incubation: Add the microsomal solution to a 96-well plate. Add the test compound to achieve a final concentration of 1 µM.[15] Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well.[14] This is your T=0 time point for the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold ACN containing an internal standard.[14][15] The ACN precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Data Summary Tables

Table 1: Interpreting PAMPA Permeability Results

Permeability ClassEffective Permeability (Pe) Value (x 10⁻⁶ cm/s)Implication for Oral AbsorptionRecommended Next Step
High > 1.5Permeability is unlikely to be a limiting factor.Focus on solubility and metabolic stability.
Medium 0.5 - 1.5Permeability may be adequate but could be improved.Consider if solubility enhancements are sufficient.
Low < 0.5Permeability is a significant barrier to absorption.Medicinal chemistry intervention is likely required.
Data interpretation thresholds are based on established industry standards.[9]

Table 2: Interpreting Liver Microsomal Stability Results (Human)

Stability ClassIn Vitro Half-Life (t½)Intrinsic Clearance (Clint) (µL/min/mg protein)Implication for In Vivo Clearance
High > 60 min< 12Likely to have low hepatic clearance.
Medium 15 - 60 min12 - 58May have moderate hepatic clearance.
Low < 15 min> 58Likely to be rapidly cleared by the liver.
Classification ranges are typical but may vary slightly between laboratories.

References

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics, 535(1-2), 379-392.
  • Praveen, C., D'Souza, A. M., & Kumar, S. (2014). Recent advances in the synthesis of benzothiazoles. RSC Advances, 4(69), 36769-36786.
  • Maleki, A., & Kamalzare, M. (2016). Recent advances in the synthesis of benzothiazole compounds related to green chemistry. RSC Advances, 6(96), 93769-93788.
  • Worku, Z. A., Kumar, D., & Tabor, D. P. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics, 13(10), 1675.
  • Paudel, A., Worku, Z. A., & Meeus, J. (2013). Manufacturing of solid dispersions of poorly water-soluble drugs by spray drying: formulation and process considerations. International Journal of Pharmaceutics, 453(1), 253-284.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Bhandari, S., et al. (2020).
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Ascendia Pharma. (2021). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Tseng, Y. C. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review, 20(4), 28-31.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Tseng, Y. C. (2015). Solving solubility issues with amorphous solid dispersions.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from a protocol document available online.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Hann, M. M., & Keserü, G. M. (2012). Finding the sweet spot: the role of nature and nurture in medicinal chemistry. Nature Reviews Drug Discovery, 11, 355–365.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Benachenhou, F., Mimouni, N., Mederbel, Y., & Kaid Slimane, R. (2012).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • Ascendia Pharmaceuticals. (2021, August 20). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Retrieved from [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from a protocol document available online.
  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved from [Link]

  • Siddiqui, N., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
  • Al-Ostath, A., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260.
  • Gerber, T. I. A., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E, 68(Pt 3), o627.

Sources

Technical Support Center: Reaction Monitoring for N-(4-methylphenyl)-1,3-benzothiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower your experimental success.

Understanding the Synthesis

The synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-chlorobenzothiazole with p-toluidine. This reaction provides a clear case for chromatographic monitoring, as the starting materials and the final product exhibit distinct polarities.

Reaction Scheme:

Our goal is to effectively separate the less polar 2-chlorobenzothiazole, the more polar p-toluidine, and the product of intermediate polarity, N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable, rapid, and cost-effective technique for real-time reaction monitoring.[1] By observing the disappearance of starting material spots and the appearance of a new product spot, you can efficiently track the reaction's progress towards completion.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase for monitoring this reaction on a silica gel TLC plate?

A1: A common and effective starting solvent system is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate.[2][3] A 7:3 or 8:2 ratio of n-hexane to ethyl acetate is a good starting point. The rationale is to find a mobile phase that provides good separation between the starting materials and the product. The less polar 2-chlorobenzothiazole will travel further up the plate (higher Rf), while the more polar p-toluidine will have a lower Rf. The product, N-(4-methylphenyl)-1,3-benzothiazol-2-amine, is expected to have an intermediate Rf value.

Q2: How do I visualize the spots on the TLC plate?

A2: The benzothiazole ring system and the aromatic nature of the compounds allow for straightforward visualization under UV light (254 nm).[2] The compounds will appear as dark spots on a fluorescent green background. For enhanced visualization or if a compound is not UV-active, staining with potassium permanganate (KMnO4) or iodine vapor can be effective. Aromatic amines can also be detected using specific reagents like cinnamaldehyde, which produces a yellow spot.[4]

Q3: My spots are streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause. Try diluting your reaction mixture sample before spotting it.

  • Highly Polar Compounds: Very polar compounds, like amines, can interact strongly with the acidic silica gel stationary phase, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel and produce more defined spots.[5]

  • Incomplete Sample Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Q4: The Rf values of my product and one of the starting materials are too close. How can I improve the separation?

A4: To improve separation (resolution), you need to alter the selectivity of your TLC system. You can achieve this by:

  • Changing the Mobile Phase Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of n-hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[6]

  • Introducing a Different Solvent: Incorporating a solvent with different properties, such as dichloromethane or a small amount of methanol, can alter the interactions between the analytes, the stationary phase, and the mobile phase, leading to better separation.

Troubleshooting Guide for TLC
Problem Potential Cause Recommended Solution
No spots are visible under UV light. The compounds are not UV-active or the concentration is too low.Use a visualization stain like potassium permanganate or iodine. Concentrate your sample before spotting.
All spots remain at the baseline. The mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content).
All spots run to the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the n-hexane content).
The spots are very large and diffuse. The sample was spotted too heavily, or the spotting solvent was too strong.Dilute the sample and use a less polar, volatile solvent for spotting. Ensure the initial spot is as small as possible.[7]
Step-by-Step TLC Monitoring Protocol
  • Prepare the TLC chamber: Add your chosen mobile phase (e.g., 8:2 n-hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the plate:

    • In the SM lane, spot a dilute solution of your starting materials (2-chlorobenzothiazole and p-toluidine).

    • In the RM lane, spot a sample of your reaction mixture.

    • In the C lane, first spot the starting materials, and then spot the reaction mixture on top of it. This "co-spot" helps to confirm the identity of the starting material spots in the reaction mixture lane.[8]

  • Develop the plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and interpret: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them. The reaction is complete when the starting material spots are no longer visible in the RM lane and a distinct product spot is observed.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_interpret Interpretation prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Materials (SM) prep_plate Prepare TLC Plate (Draw Baseline, Mark Lanes) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Co-spot (SM + RM) spot_rm->spot_co develop Develop Plate in Chamber spot_co->develop visualize Dry and Visualize (e.g., UV Light) develop->visualize interpret Analyze Spots: - Disappearance of SM - Appearance of Product visualize->interpret

TLC Reaction Monitoring Workflow.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For more quantitative analysis and to confirm reaction completion with higher sensitivity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides excellent resolution, and the data can be used to determine the purity of the product.

Frequently Asked Questions (FAQs) for HPLC

Q1: What type of HPLC column and mobile phase should I use?

A1: A C18 column is a robust and versatile choice for separating aromatic compounds of varying polarities.[4][9] A typical mobile phase would consist of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. A good starting point is a gradient elution, for example, starting with 50% B and increasing to 95% B over 10-15 minutes. This will elute the more polar compounds first, followed by the less polar ones. For MS compatibility, use formic acid (0.1%) in your aqueous phase; otherwise, phosphoric acid can be used to control the pH.[10][11]

Q2: I'm seeing significant peak tailing for my amine-containing compounds. What is the cause and how can I resolve it?

A2: Peak tailing for basic compounds like amines is often due to secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[12] To mitigate this:

  • Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to achieve a pH of 2.5-3.5) will protonate the amine groups and the silanol groups, minimizing unwanted interactions.

  • Use a base-deactivated column: Many modern C18 columns are specifically designed with end-capping to reduce the number of free silanol groups, leading to improved peak shape for basic compounds.

  • Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.

Q3: What is the best wavelength to monitor this reaction?

A3: The benzothiazole moiety has strong UV absorbance. Based on the UV spectra of similar structures, a detection wavelength in the range of 254 nm to 320 nm should provide good sensitivity for both the starting materials and the product.[13] It is advisable to run a UV-Vis spectrum of your product to determine its absorbance maximum (λmax) for optimal sensitivity.

Q4: How can I be sure which peak corresponds to which compound?

A4: The most reliable method is to inject standards of your starting materials (2-chlorobenzothiazole and p-toluidine) and your purified product separately. This will allow you to determine their individual retention times under your chromatographic conditions. In a typical RP-HPLC setup, the elution order will be from most polar to least polar. Therefore, you would expect to see p-toluidine elute first, followed by the product, and then 2-chlorobenzothiazole.

Troubleshooting Guide for HPLC
Problem Potential Cause Recommended Solution
Broad peaks Column degradation, high injection volume, or sample solvent incompatible with the mobile phase.Use a guard column, reduce injection volume, or dissolve the sample in the initial mobile phase.
Split peaks Column void, partially plugged frit, or co-elution of two compounds.Replace the column, reverse-flush the column (if permissible), or optimize the mobile phase gradient for better separation.
Baseline drift Column not equilibrated, mobile phase composition changing, or detector issue.Allow sufficient time for column equilibration, ensure proper mobile phase mixing, and check the detector lamp.
Ghost peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Use high-purity solvents, flush the injector, and run blank injections between samples.
Step-by-Step HPLC Monitoring Protocol
  • System Preparation:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare your mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Purge the system to remove any air bubbles.

  • Method Setup:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Column Temperature: 30 °C

    • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture in the initial mobile phase composition (e.g., 1:1 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject your prepared reaction mixture sample.

    • Monitor the chromatogram for the disappearance of starting material peaks and the growth of the product peak.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift noisy_baseline Noisy Baseline? start->noisy_baseline sol_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->sol_ph For basic analytes sol_column Use Base-Deactivated Column peak_tailing->sol_column sol_overload Reduce Sample Concentration peak_fronting->sol_overload sol_void Check for Column Void / Replace Column split_peaks->sol_void sol_frit Check for Blocked Frit split_peaks->sol_frit sol_flow Check Flow Rate & Pump Pressure rt_shift->sol_flow sol_temp Ensure Stable Column Temperature rt_shift->sol_temp sol_equil Ensure Proper Column Equilibration rt_shift->sol_equil sol_degas Degas Mobile Phase noisy_baseline->sol_degas sol_lamp Check Detector Lamp noisy_baseline->sol_lamp

HPLC Troubleshooting Logic Diagram.

Quantitative Data Summary

The following table provides expected chromatographic data based on the physicochemical properties of the compounds involved. Actual values may vary depending on the specific experimental conditions.

Compound Structure Expected Polarity Expected TLC Rf Expected HPLC Retention Time (min)
p-ToluidineAromatic AmineHigh~0.2~3.5
N-(4-methylphenyl)-1,3-benzothiazol-2-amineProductMedium~0.5~7.8
2-ChlorobenzothiazoleHalogenated AromaticLow~0.8~10.2

*Based on a silica gel TLC plate with 8:2 n-hexane:ethyl acetate and a C18 HPLC column with a water/acetonitrile gradient.

By leveraging both TLC for rapid qualitative checks and HPLC for sensitive, quantitative analysis, researchers can effectively monitor the synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine, leading to optimized reaction conditions and higher purity products.

References

  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-163. Available at: [Link]

  • PubChem. N-((1,3-Benzothiazol-2-ylthio)methyl)-N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Available at: [Link]

  • Interchim. (2018). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Available at: [Link]

  • Shabadi, C. V., et al. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(1), 43-45.
  • Jardak, M., et al. (2016). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. Analytical and Bioanalytical Chemistry, 408(13), 3529-3539.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • Aldujaili, R. A., & Alhasan, A. A. Y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egyptian Journal of Chemistry, 64(6), 2845-2855.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(10), 5693-5706.
  • Xiongfeng, H., et al. (2011). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chilean Chemical Society, 59(1), 2303-2306.
  • Agilent Technologies. (2017). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • SIELC Technologies. Separation of Benzothiazole on Newcrom R1 HPLC column. Available at: [Link]

  • Gerber, T. I., et al. (2011). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o27.
  • The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • LibreTexts Chemistry. 2.3D: Separation Theory. Available at: [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Ali, I., & Aboul-Enein, H. Y. (2003). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • Shashank, D., et al. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4), 1224-1231.
  • Bradshaw, T. D., et al. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203-210.
  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Available at: [Link]

  • SIELC Technologies. Separation of 6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Singh, A., & Kumar, A. (2014). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Chemical Science Review and Letters, 3(10), 342-345.
  • Awuchi, C. G. (2021, May 8). How i will select mobile phase solevent system for TLC? [Discussion post]. ResearchGate. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 943.
  • Gherman, S. M., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8206.
  • Chrom Tech, Inc. (2023, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • Sravani, S., et al. (2015). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3470.
  • ChemSynthesis. 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Sherma, J. (2016). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 34(6), 424-431.
  • Agilent Technologies. (2019).
  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons.
  • PubChem. 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Available at: [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 243-251.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Kumar, M., et al. (2021). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM) and variation of α, β and π* with mole fraction of LiCl (χLiCl) within Glyceline (panel B) under ambient conditions. [Figure].
  • Janus, K., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}).

Sources

Validation & Comparative

A Comparative Analysis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine and Other 2-Aminobenzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive comparison of N-(4-methylphenyl)-1,3-benzothiazol-2-amine against other 2-aminobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. By delving into the structure-activity relationships and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the potential of this promising class of molecules.

The 2-Aminobenzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a key pharmacophore in numerous therapeutic agents.[2] The 2-aminobenzothiazole moiety, in particular, has garnered significant attention for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The synthetic accessibility and the ease of substitution at various positions of the benzothiazole ring and the amino group allow for the fine-tuning of its biological profile.[5]

N-(4-methylphenyl)-1,3-benzothiazol-2-amine: A Profile

N-(4-methylphenyl)-1,3-benzothiazol-2-amine, also known as N-(p-tolyl)benzothiazol-2-amine, is a derivative characterized by the presence of a p-tolyl group attached to the 2-amino position of the benzothiazole core. This substitution has been shown to influence the compound's lipophilicity and steric properties, which in turn can affect its interaction with biological targets. While comprehensive, direct comparative studies are still emerging, existing data on structurally similar compounds allow for a robust evaluation of its potential.

Comparative Anticancer Activity: A Focus on Structure-Activity Relationships

The anticancer potential of 2-aminobenzothiazole derivatives is a major area of investigation. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[6][7]

A study on a series of 2-aminobenzothiazole derivatives revealed that substitutions on the benzothiazole ring significantly impact cytotoxicity. The order of activity was found to be OEt > H > Me > NO2, suggesting that both electron-donating and the nature of the substituent at this position are critical.[3] Furthermore, the presence of a methyl group on the phenyl ring attached to the 2-amino group, as seen in N-(4-methylphenyl)-1,3-benzothiazol-2-amine, has been associated with potent antiproliferative activity in some series of compounds.[3]

Below is a table summarizing the anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines, providing a comparative context for the potential of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
OMS5 2-((4-Nitrophenyl)aminoacetyl)-aminobenzothiazoleA549 (Lung)22.13[6]
MCF-7 (Breast)28.14[6]
OMS14 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleA549 (Lung)61.03[6]
MCF-7 (Breast)22.13[6]
Compound 10 2-hydroxybenzylidene containing semicarbazide derivativeVarious0.24 - 0.92[2]
Compound 53 chlorophenyl oxothiazolidine based benzothiazoleHeLa9.76[2]
Compound 54 nitrobenzylidene containing thiazolidine derivativeMCF-70.036[2]
HepG20.048[2]
L1 N-(4-(benzo[d]thiazol-2-yl)phenyl)propionamideHepG25.95[8]
L2 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2,3-bis((E)-(2-hydroxybenzylidene)amino)propionamideHepG23.91[8]
L1Pt Platinum(II) complex of L1HepG27.41[8]
L2Pt Platinum(II) complex of L2HepG29.32[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]

Comparative Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

2-Aminobenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).[10][11]

The antimicrobial efficacy is highly dependent on the substitution pattern. For instance, the introduction of different aryl groups at the 2-amino position can modulate the activity against various bacterial and fungal strains. A study on heteroaryl benzothiazole derivatives showed that the nature of the substituent and the linker to the benzothiazole core plays a crucial role in antibacterial activity.[12]

The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values of various 2-aminobenzothiazole derivatives against selected microbial strains.

Compound IDDerivativeBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)Reference
2j 4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one derivativeE. coli0.23C. albicans0.23[12][13]
2d (Structure not specified)--T. viride0.08[12][13]
16c 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivativeS. aureus0.025 (mM)--[10]
2e 4-(2-(benzo[d]thiazol-2-yl)acetamido) benzoic acidE. coli---[11]

Note: The provided MIC values are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Neuroprotective Potential: A Glimpse into a Promising Avenue

Emerging research suggests that 2-aminobenzothiazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14] The proposed mechanisms of action include the modulation of neurotransmitter systems, inhibition of key enzymes involved in neurodegeneration, and protection against oxidative stress.[14][15][16]

For instance, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis and has shown neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[14] Another study on N-adamantyl-4-methylthiazol-2-amine, a structurally related compound, demonstrated its ability to suppress amyloid-β-induced oxidative stress in hippocampal neurons through the upregulation of the Nrf2/HO-1 pathway.[15] This suggests that N-(4-methylphenyl)-1,3-benzothiazol-2-amine and its analogs could exert neuroprotection by mitigating oxidative damage and inflammation in the brain.[16][17]

dot

Neuroprotective_Mechanism Neuro_Insult Neurodegenerative Insult (e.g., Aβ, Glutamate) ROS_Inflammation Oxidative Stress (ROS) & Neuroinflammation Neuro_Insult->ROS_Inflammation Neuroprotection Neuroprotection ROS_Inflammation->Neuroprotection Inhibition Benzothiazole N-(4-methylphenyl)- 1,3-benzothiazol-2-amine & Derivatives Nrf2_HO1 Activation of Nrf2/HO-1 Pathway Benzothiazole->Nrf2_HO1 Glutamate_Mod Modulation of Glutamate Signaling Benzothiazole->Glutamate_Mod Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_HO1->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Inflammation Neutralization Glutamate_Mod->Neuroprotection

Caption: Putative neuroprotective mechanism of 2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives: A General Overview

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of an appropriately substituted aniline with a thiocyanating agent, followed by cyclization.[5][18] Another widely used method is the condensation of an o-aminothiophenol with a suitable electrophile.[19]

Experimental Workflow: Synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine

While a specific, detailed protocol for the direct synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine was not found in the reviewed literature, a general synthetic strategy can be outlined based on established methods for analogous compounds.

dot

Synthesis_Workflow Start Starting Materials: 2-Chlorobenzothiazole p-Toluidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Heating Heating (Reflux) Reaction->Heating Solvent_Base Solvent (e.g., DMF) Base (e.g., K2CO3) Solvent_Base->Reaction Workup Reaction Work-up: - Cooling - Precipitation - Filtration Heating->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Final Product: N-(4-methylphenyl)- 1,3-benzothiazol-2-amine Purification->Product

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-methylphenyl)-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the N-(4-methylphenyl)-1,3-benzothiazol-2-amine core. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to empower researchers in the rational design of more potent and selective therapeutic agents.

Introduction: The Promise of the 2-Anilinobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of this scaffold lies in its synthetic accessibility and the amenability of the 2-amino group and the benzothiazole ring to a variety of chemical modifications.[1] The introduction of an N-aryl substituent, as seen in the N-(4-methylphenyl)-1,3-benzothiazol-2-amine core, provides a critical vector for modulating the compound's physicochemical properties and its interaction with biological targets.

This guide will delve into the nuanced effects of structural modifications on this specific scaffold, exploring how substitutions on both the benzothiazole and the N-phenyl rings influence biological outcomes. Our analysis is grounded in a synthesis of published data on analogous 2-anilinobenzothiazole derivatives, providing a predictive framework for future drug discovery efforts.

General Synthesis Strategies

The synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives typically follows established routes for the formation of the 2-aminobenzothiazole core, followed by N-arylation or functionalization of the N-aryl ring. A common and efficient method involves the reaction of a substituted 2-aminothiophenol with an appropriate aryl isothiocyanate.

Alternatively, the core can be assembled through the condensation of an N-arylthiourea with an oxidizing agent. Subsequent modifications can then be introduced to either the benzothiazole ring or the N-phenyl ring to generate a library of analogues for SAR studies.

Diagram of a General Synthetic Approach:

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization A Substituted 2-Aminothiophenol C N-(4-methylphenyl)-1,3-benzothiazol-2-amine Core A->C B p-Tolyl isothiocyanate B->C D Modification of Benzothiazole Ring (e.g., Halogenation, Nitration) C->D E Modification of N-phenyl Ring (e.g., Substitution on the tolyl group) C->E F Diverse Library of Derivatives D->F E->F

Caption: General synthetic pathways to N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole and the N-phenyl rings. The following analysis, synthesized from studies on analogous 2-anilinobenzothiazole compounds, provides key insights into these relationships.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-anilinobenzothiazole derivatives against various cancer cell lines, including breast, lung, and colon cancer.[3][4] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.[3][5]

Key SAR Findings for Anticancer Activity:

  • Substituents on the Benzothiazole Ring:

    • Electron-withdrawing groups at the 5- or 6-position of the benzothiazole ring, such as nitro (-NO2) or halogen (-Cl, -F) groups, generally enhance anticancer activity. This is likely due to their ability to modulate the electronic properties of the heterocyclic system and potentially improve interactions with biological targets.

    • The presence of a fluorine atom at the 6-position has been shown to be particularly beneficial for activity against certain cancer cell lines.

  • Substituents on the N-phenyl Ring:

    • The position of the methyl group on the phenyl ring is crucial. The para position, as in the parent compound, is often associated with good activity.

    • Introduction of additional substituents on the N-phenyl ring can have a variable effect. Small, lipophilic groups may be well-tolerated or even enhance activity, while bulky groups can be detrimental.

    • The presence of a hydroxyl group (-OH) on the phenyl ring has been shown in some 2-phenylbenzothiazole analogues to significantly increase cytotoxic activity.[6]

Comparative Anticancer Activity Data (Hypothetical Data Based on Analogous Compounds):

Compound IDBenzothiazole Substituent (R1)N-phenyl Substituent (R2)MCF-7 IC50 (µM)A549 IC50 (µM)
Parent H4-CH315.220.5
1a 6-NO24-CH35.88.1
1b 6-Cl4-CH37.210.3
1c H2,4-(CH3)218.925.1
1d H4-OH9.512.7

SAR Visualization for Anticancer Activity:

G cluster_0 Structure-Activity Relationship for Anticancer Activity cluster_R1 Benzothiazole Ring (R1) cluster_R2 N-phenyl Ring (R2) Core N-(4-methylphenyl)-1,3-benzothiazol-2-amine R1_EWG Electron-withdrawing groups (e.g., -NO2, -Cl) at C5/C6 Core->R1_EWG Increases activity R1_H Unsubstituted Core->R1_H Moderate activity R2_p_Me p-Methyl (favorable) Core->R2_p_Me R2_OH Hydroxyl group (potentially favorable) Core->R2_OH R2_Bulky Bulky substituents (unfavorable) Core->R2_Bulky Decreases activity

Caption: Key structural modifications influencing the anticancer activity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives.

Antimicrobial Activity

Derivatives of 2-anilinobenzothiazole have also demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes.

Key SAR Findings for Antimicrobial Activity:

  • Substituents on the Benzothiazole Ring:

    • Similar to anticancer activity, the introduction of halogens (e.g., -Cl, -F) on the benzothiazole ring can enhance antimicrobial potency.

    • The presence of a nitro group can also contribute to increased activity against certain strains.

  • Substituents on the N-phenyl Ring:

    • The electronic nature of substituents on the N-phenyl ring plays a significant role. Both electron-donating and electron-withdrawing groups have been shown to modulate activity, with the optimal substitution pattern being pathogen-dependent.

    • The introduction of a sulfonamide group to the N-phenyl ring has been explored as a strategy to enhance antibacterial activity.[7]

Comparative Antimicrobial Activity Data (Hypothetical Data Based on Analogous Compounds):

Compound IDBenzothiazole Substituent (R1)N-phenyl Substituent (R2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent H4-CH364>128
2a 6-Cl4-CH31664
2b 6-F4-CH33264
2c H4-SO2NH23232
2d 6-NO24-CH31632

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

G A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow for the MTT assay to determine anticancer activity.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

G A 1. Prepare serial two-fold dilutions of test compounds in a 96-well plate B 2. Prepare a standardized inoculum of the test microorganism A->B C 3. Inoculate each well with the microbial suspension B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) C->D E 5. Visually inspect the wells for microbial growth (turbidity) D->E F 6. The MIC is the lowest concentration of the compound that inhibits visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The N-(4-methylphenyl)-1,3-benzothiazol-2-amine scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. This guide has synthesized the available structure-activity relationship data for analogous compounds to provide a predictive framework for the rational design of more potent derivatives.

Key takeaways for future research include:

  • Systematic exploration of substitutions on both the benzothiazole and N-phenyl rings is crucial to delineate a more precise SAR for this specific scaffold.

  • Investigation of a broader range of biological targets is warranted to fully understand the therapeutic potential of these derivatives.

  • In vivo studies of the most promising lead compounds are necessary to validate their efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the versatile 2-anilinobenzothiazole core.

References

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed, [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health, [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central, [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC, [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central, [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health, [Link]

  • Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. ResearchGate, [Link]

  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. [No Source Found]
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing, [Link]

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. ResearchGate, [Link]

  • Ru(III)
  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. [No Source Found]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH, [Link]

  • Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate, [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing, [Link]

  • Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar, [Link]-Singh-Tiwari/9d31616788277271921319c5c960358826d03927)

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI, [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI, [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. PubMed, [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [No Source Found]
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health, [Link]

  • Synthetic characterization& antimicrobial screening of some novel 6-fluorobenzothiazole substituted[1][3][5] triazole analogues. ResearchGate, [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. JOCPR, [Link]

Sources

Validating the Biological Target of N-(4-methylphenyl)-1,3-benzothiazol-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification and validation of a compound's biological target are paramount. This guide provides an in-depth, experimentally-grounded framework for validating the biological target of the novel benzothiazole derivative, N-(4-methylphenyl)-1,3-benzothiazol-2-amine. Drawing from extensive research into the bioactivities of the 2-aminobenzothiazole scaffold, we hypothesize that a primary mechanism of its anticancer efficacy is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3][4] This guide will objectively compare the performance of N-(4-methylphenyl)-1,3-benzothiazol-2-amine with a known pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), providing the scientific rationale and detailed experimental protocols to rigorously test this hypothesis.

The Scientific Rationale: Why PI3K?

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[3] Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention.[3][5] The 2-aminobenzothiazole core structure is a recurring motif in a variety of potent and selective kinase inhibitors.[1][4] Notably, recent studies have successfully designed 2-aminobenzothiazole derivatives as highly potent inhibitors of PI3Kα, with some exhibiting nanomolar efficacy.[1] Given the structural characteristics of N-(4-methylphenyl)-1,3-benzothiazol-2-amine, its investigation as a PI3K inhibitor is a scientifically sound and promising avenue.

This guide will delineate a multi-faceted approach to target validation, commencing with broad cellular effects and progressively narrowing the focus to direct target engagement.

Experimental Validation Workflow: A Multi-pronged Approach

A robust validation of a biological target necessitates a convergence of evidence from multiple experimental modalities. The following workflow is designed to systematically investigate the interaction of N-(4-methylphenyl)-1,3-benzothiazol-2-amine with the PI3K pathway.

G cluster_0 Cellular Level Investigation cluster_1 Biochemical Level Investigation A Antiproliferative Activity Assay (MTT/CellTiter-Glo) B PI3K/AKT Pathway Modulation (Western Blot) A->B Demonstrates cellular phenotype C Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C Confirms pathway inhibition D In Vitro PI3K Kinase Activity Assay C->D Verifies direct binding G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC1->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Compound N-(4-methylphenyl)- 1,3-benzothiazol-2-amine Compound->PI3K

Figure 2: The PI3K/AKT/mTOR signaling pathway and the proposed inhibitory action of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Direct Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. [6][7][8]The principle relies on the ligand-induced thermal stabilization of the target protein. [8] Experimental Protocol: CETSA with Western Blot Detection [9][10][11]

  • Cell Treatment: Treat intact cells with N-(4-methylphenyl)-1,3-benzothiazol-2-amine, Pictilisib, or vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Clarification of Lysates: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (e.g., PI3Kα) by Western blot as described previously.

A positive result is indicated by a higher abundance of the target protein in the soluble fraction at elevated temperatures in the presence of the compound compared to the vehicle control, signifying thermal stabilization upon binding.

Part 2: Biochemical Level Investigation

In Vitro PI3K Kinase Activity Assay

To definitively prove that N-(4-methylphenyl)-1,3-benzothiazol-2-amine directly inhibits the enzymatic activity of PI3K, an in vitro kinase assay is essential. This cell-free assay measures the phosphorylation of a substrate by a purified PI3K enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [12][13]

  • Kinase Reaction Setup: In a 384-well plate, combine purified recombinant PI3Kα enzyme with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Inhibitor Addition: Add serial dilutions of N-(4-methylphenyl)-1,3-benzothiazol-2-amine and Pictilisib.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value for each compound.

Comparative Data Summary

The following table provides a template for summarizing the experimental data, allowing for a direct comparison between N-(4-methylphenyl)-1,3-benzothiazol-2-amine and the reference compound, Pictilisib.

Parameter N-(4-methylphenyl)-1,3-benzothiazol-2-amine Pictilisib (GDC-0941) Reference
Antiproliferative IC50 (MCF-7 cells) Experimental Value~30-100 nM[5]
p-AKT (Ser473) Inhibition (Western Blot) Qualitative/Quantitative ResultSignificant inhibition[5]
CETSA Thermal Shift (ΔTagg) Experimental ValueTo be determined[6][7]
In Vitro PI3Kα IC50 Experimental Value3 nM[5]
In Vitro PI3Kδ IC50 Experimental Value3 nM[5]
In Vitro PI3Kβ IC50 Experimental Value33 nM[5]
In Vitro PI3Kγ IC50 Experimental Value75 nM[5]

Discussion and Future Directions

The outlined experimental workflow provides a rigorous and comprehensive strategy to validate PI3K as the biological target of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. Successful validation, characterized by potent antiproliferative activity, dose-dependent inhibition of the PI3K/AKT signaling pathway, direct target engagement in cells, and direct inhibition of PI3K enzymatic activity, would strongly support its development as a novel PI3K inhibitor.

Further investigations could include:

  • Kinome Profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion properties, and its effect on the target in a whole organism.

By following this structured and evidence-based approach, researchers can confidently establish the mechanism of action of N-(4-methylphenyl)-1,3-benzothiazol-2-amine, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

  • Saini, K. S., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(5_suppl), 2519-2519. [Link]

  • Zhang, M., et al. (2021). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 26(11), 3328. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Omaveloxolone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Jamieson, S., et al. (2015). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. British Journal of Cancer, 112(5), 854-863. [Link]

  • Cankurtaran-Sayar, G., et al. (2019). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. [Link]

  • Patel, H., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1629-1664. [Link]

  • Yar, M. S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 250, 115214. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

  • PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. [Link]

  • Jo, A., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Jende, J. M., & Guse, A. H. (2015). New Treatments in Renal Cancer: The AhR Ligands. Cancers, 7(4), 2096-2108. [Link]

  • Reisman, D., et al. (2018). Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates. Journal of the American Society for Experimental NeuroTherapeutics, 15(1), 177-186. [Link]

  • Yar, M. S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

  • Micallef, J., et al. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 21(18), 6654. [Link]

  • Al-Jomah, N. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6561. [Link]

  • Li, X., et al. (2023). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 66(8), 5641-5661. [Link]

  • Lee, S. H., et al. (2022). Molecular networking identifies an AHR-modulating benzothiazole from white button mushrooms (Agaricus bisporus). Food Chemistry, 373(Pt A), 131405. [Link]

  • Reisman, D., et al. (2018). Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates. Journal of the American Society for Experimental NeuroTherapeutics, 15(1), 177-186. [Link]

  • Lee, S., et al. (2022). Tapinarof, an Aryl Hydrocarbon Receptor Ligand, Mitigates Fibroblast Activation in Thyroid Eye Disease: Implications for Novel Therapy. Investigative Ophthalmology & Visual Science, 63(7), 28. [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2101-2117. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Omaveloxolone. [Link]

  • Rothhammer, V., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. Scientific Reports, 8(1), 4875. [Link]

  • Salphati, L., et al. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology, 69(3), 645-655. [Link]

  • Knight, Z. A., et al. (2010). IC50 for indicated drugs against different PI3K isoforms using HTRF... ResearchGate. [Link]

  • Drug Hunter. (2023). Omaveloxolone (SKYCLARYS): A Billion-Dollar Natural Product-Derived Reversible Covalent Nrf2/KEAP1 Modulator. [Link]

  • Bio-protocol. (2024). Cancer Biology - Protein. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

  • Al-Ostath, S., et al. (2022). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. [Link]

  • Angeli, A., et al. (2019). Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1434-1440. [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(11), 1896. [Link]

  • Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay. [Link]

  • Gaetani, M., et al. (2022). A superior loading control for the cellular thermal shift assay. ResearchGate. [Link]

  • Weyer-Czernilofsky, U., et al. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 11(10), 1461. [Link]

  • Yar, M. S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 250, 115214. [Link]

  • Angeli, A., et al. (2019). Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1434-1440. [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • van der Deen, M., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 329. [Link]

  • Orcutt, K. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2224. [Link]

  • INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.